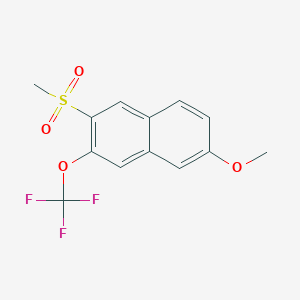

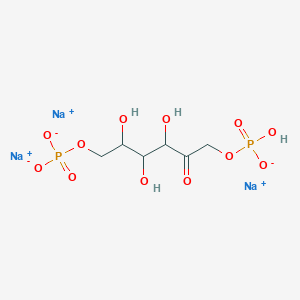

![molecular formula C27H34O12 B14804558 4-{[(3S,4S)-4-(3,4-Dimethoxybenzyl)-3-hydroxy-2-oxotetrahydro-3-f uranyl]methyl}-2-methoxyphenyl beta-D-glucopyranoside](/img/structure/B14804558.png)

4-{[(3S,4S)-4-(3,4-Dimethoxybenzyl)-3-hydroxy-2-oxotetrahydro-3-f uranyl]methyl}-2-methoxyphenyl beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tracheloside is a lignan glycoside found in various plant species, particularly in Carthamus tinctorius and Trachelospermum. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antitumor, and antibacterial properties .

Preparation Methods

Tracheloside can be isolated from the seeds of Carthamus tinctorius using solvent extraction methods. The seeds are typically milled and extracted with methanol. The resulting extract is then partitioned between ethyl acetate and n-butanol to obtain the tracheloside-rich fractions . Industrial production methods may involve similar extraction techniques, followed by purification using high-performance liquid chromatography (HPLC) linked with evaporative light scattering detection (ELSD) .

Chemical Reactions Analysis

Tracheloside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tracheloside has been extensively studied for its potential therapeutic applications. In cancer research, it has shown promising results in inhibiting the proliferation and metastasis of colorectal cancer cells by inducing cell cycle arrest and apoptosis . Additionally, tracheloside promotes keratinocyte proliferation, making it a potential candidate for wound healing treatments . Its antioxidant properties also make it valuable in combating oxidative stress-related chronic diseases .

Mechanism of Action

The mechanism of action of tracheloside involves multiple molecular targets and pathways. It has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which play a crucial role in cell proliferation and migration . In cancer cells, tracheloside induces apoptosis through mitochondria-mediated pathways and regulates the expression of epithelial-mesenchymal transition (EMT) markers . Additionally, it exhibits anti-estrogenic activity by decreasing the activity of estrogen-inducible enzymes .

Comparison with Similar Compounds

Tracheloside is unique among lignan glycosides due to its specific biological activities and molecular targets. Similar compounds include arctiin and arctigenin, which also possess antioxidant and antitumor properties . tracheloside’s ability to promote keratinocyte proliferation and its anti-estrogenic activity distinguish it from these related compounds .

Properties

Molecular Formula |

C27H34O12 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

(3S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

InChI |

InChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3/t16?,21?,22?,23?,24?,25?,27-/m0/s1 |

InChI Key |

LWYAMIUSVGPFKS-XNTHUVJGSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)[C@@]2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14804482.png)

![Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14804495.png)

![Tert-butyl 3-{[(3-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B14804503.png)

![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14804509.png)

![tert-butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B14804518.png)

![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14804550.png)

![3-[2-[(7aR)-1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B14804564.png)

![4-methyl-2-{(E)-[4-(morpholin-4-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14804570.png)

![Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate](/img/structure/B14804580.png)